molecular formula C14H11ClNS+ B282056 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium

3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium

Cat. No. B282056
M. Wt: 260.8 g/mol
InChI Key: ZZZBDFMMLNTZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of biochemistry, pharmacology, and medicinal chemistry. The compound's unique properties make it an excellent candidate for various research applications.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium is not fully understood. However, studies have shown that the compound acts as an inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium are still being studied. However, studies have shown that the compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium in lab experiments is its potent antitumor activity. This property makes it an excellent candidate for the development of novel drugs for the treatment of cancer. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium. One direction is the further study of the compound's mechanism of action, which may lead to the development of more effective drugs for the treatment of cancer and neurodegenerative disorders. Another direction is the study of the compound's potential side effects, which may limit its use in certain applications. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer should be explored.

Synthesis Methods

The synthesis of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium can be achieved through a variety of methods. One of the most common methods is the reaction of 4-chlorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base. The reaction produces the desired compound in high yield and purity.

Scientific Research Applications

The 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium compound has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to possess potent antitumor activity against various cancer cell lines. Additionally, the compound has been used in the development of novel drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C14H11ClNS+

Molecular Weight

260.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3-benzothiazol-3-ium

InChI

InChI=1S/C14H11ClNS/c15-12-7-5-11(6-8-12)9-16-10-17-14-4-2-1-3-13(14)16/h1-8,10H,9H2/q+1

InChI Key

ZZZBDFMMLNTZRI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=CS2)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CS2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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